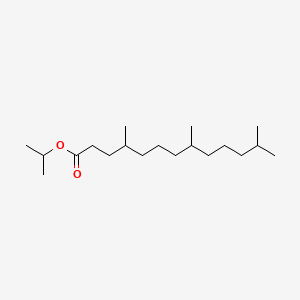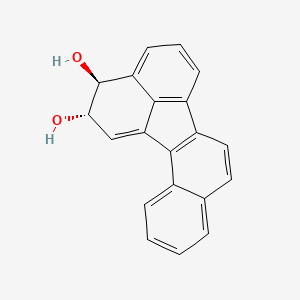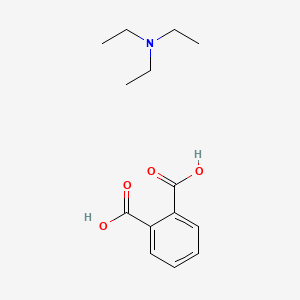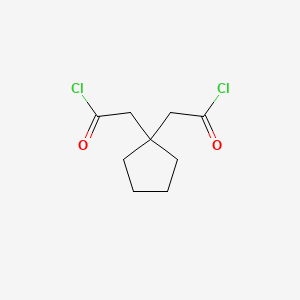
1-Chloro-N,N,N',N'-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenoxy groups and a chlorine atom, along with two N,N,N’,N’-tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine typically involves the reaction of phosphorus trichloride with N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The phosphorus atom can undergo oxidation to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different phosphorus-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to avoid hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Phosphine oxides or other oxidized phosphorus compounds.
Reduction Reactions: Reduced phosphorus species with lower oxidation states.
Applications De Recherche Scientifique
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting phosphorus-related enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Similar structure but with different substituents on the phosphorus atom.
N,N,N’,N’-Tetramethylformamidinium chloride: Contains a formamidinium group instead of the diphenoxy groups.
Uniqueness
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is unique due to the presence of both chlorine and diphenoxy groups bonded to the phosphorus atom. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
111704-88-2 |
|---|---|
Formule moléculaire |
C16H22ClN2O2P |
Poids moléculaire |
340.78 g/mol |
Nom IUPAC |
N-[chloro-(dimethylamino)-diphenoxy-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H22ClN2O2P/c1-18(2)22(17,19(3)4,20-15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
FJKVPOGJIMTHSW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(N(C)C)(OC1=CC=CC=C1)(OC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



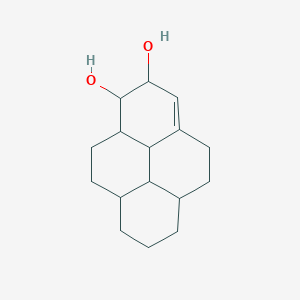



![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)

